molecular formula C18H21NO3S2 B2445366 (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 15788-39-3

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No.: B2445366
CAS No.: 15788-39-3
M. Wt: 363.49
InChI Key: RCGYQRQJMPBGCN-SQFISAMPSA-N
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Description

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a thioxothiazolidinone core with a benzylidene substituent, makes it an interesting subject for chemical and pharmacological research.

Mechanism of Action

Target of Action

Similar compounds, such as rhodanine-3-acetic acid derivatives, have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can help manage complications of diabetes.

Biochemical Pathways

The compound may affect the polyol pathway by inhibiting aldose reductase . This inhibition can prevent the accumulation of sorbitol and fructose in cells, which can cause osmotic stress and oxidative damage. This is particularly relevant in the management of diabetic complications.

Result of Action

Similar compounds have shown antimicrobial, antifungal, and anticancer activity . They have also been used as fluorescent dyes for bioimaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the condensation of ethyl 6-aminohexanoate with 5-benzylidene-4-oxo-2-thioxothiazolidine-3-carboxylic acid. This reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazolidinone derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share a similar thiazolidinone core but differ in their substituents and overall structure.

    Benzylidene-thiazolidinones: Compounds with a benzylidene substituent on the thiazolidinone ring, similar to (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate.

    Thioxothiazolidinones: Compounds with a thioxothiazolidinone core, which exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of a thioxothiazolidinone core and a benzylidene substituent, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-2-22-16(20)11-7-4-8-12-19-17(21)15(24-18(19)23)13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGYQRQJMPBGCN-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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